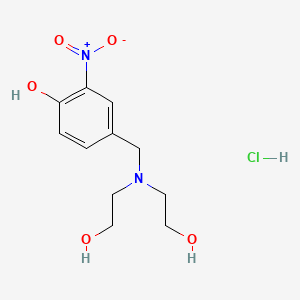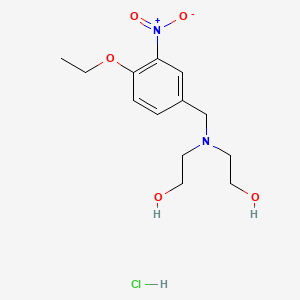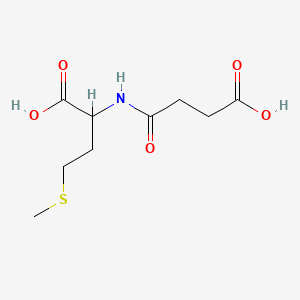![molecular formula C8H4N4O2 B1660602 5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione CAS No. 79711-73-2](/img/structure/B1660602.png)
5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione
Overview
Description
5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione is a chemical compound with the molecular formula C8H4N4O2 . It’s a type of heterocyclic compound .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride in Friedel-Crafts reaction conditions formed with benzene the corresponding 1,6-dibenzoyl derivative 2, which reacted with alcohols and amines to give the keto esters and keto amides of 4 (5)-benzoylimidazol-5 (4)-carboxylic acids .Molecular Structure Analysis
The molecular structure of 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione involves one-dimensional chains of imidazole (im) molecules linked together by strong hydrogen bonds. The O…N (im) separation and O-H (…N) distance are 2.6906 (17) and 1.74 (2) A, respectively, and the O-H…N angle is 173 (2) degrees .Chemical Reactions Analysis
The compound can undergo reactions under certain conditions. For example, in Friedel-Crafts reaction conditions, it can form a 1,6-dibenzoyl derivative, which can further react with alcohols and amines .Scientific Research Applications
Luminescent Materials
Imidazo-pyridine derivatives, which are structurally similar to 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione, have been found to exhibit unique optical behaviors . This suggests that 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione could potentially be used in the development of luminescent materials .
Optoelectronic Devices
The unique chemical structure and versatility of imidazo-pyridine derivatives have led to their use in various technological applications, including optoelectronic devices . Given the structural similarities, 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione could also be explored for similar applications .
Sensors
Imidazo-pyridine derivatives have been used in the development of sensors . It’s possible that 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione could be used in a similar capacity, given its structural similarities .
Anti-Cancer Drugs
Imidazo-pyridine derivatives have shown promise in the pharmaceutical field, particularly as anti-cancer drugs . Given the structural similarities, 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione could potentially be explored for similar pharmaceutical applications .
5. Emitters for Confocal Microscopy and Imaging Imidazo-pyridine derivatives have been used as emitters for confocal microscopy and imaging . Given the structural similarities, 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione could potentially be used in a similar capacity .
Synthesis of New Derivatives
5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione can be used in the synthesis of new derivatives . The chemical, spectral, and X-ray data of these compounds can provide valuable insights into their structure .
properties
IUPAC Name |
1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-9-1-3-11(5)8(14)6-10-2-4-12(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCQSDINJJQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)N3C=CN=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504959 | |
| Record name | 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione | |
CAS RN |
79711-73-2 | |
| Record name | 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B1660526.png)
![N-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]aniline](/img/structure/B1660527.png)

![Benzoic acid, 2-[1-(4-quinazolinylhydrazono)ethyl]-](/img/structure/B1660530.png)





